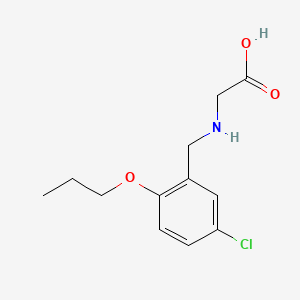

N-(5-chloro-2-propoxybenzyl)glycine

Description

Properties

Molecular Formula |

C12H16ClNO3 |

|---|---|

Molecular Weight |

257.714 |

IUPAC Name |

2-[(5-chloro-2-propoxyphenyl)methylamino]acetic acid |

InChI |

InChI=1S/C12H16ClNO3/c1-2-5-17-11-4-3-10(13)6-9(11)7-14-8-12(15)16/h3-4,6,14H,2,5,7-8H2,1H3,(H,15,16) |

InChI Key |

QHRAHFGCSYEMMK-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)Cl)CNCC(=O)O |

Origin of Product |

United States |

The Role of Glycine Derivatives As Chemical Scaffolds in Drug Discovery

Glycine (B1666218), the simplest of the proteinogenic amino acids, offers a unique and versatile scaffold for the design of new drugs. irjmets.comacs.org Its small size and achiral nature provide a flexible starting point for the synthesis of a diverse array of derivatives. acs.orgnih.gov In drug discovery, the glycine backbone can be strategically modified to create peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved pharmacological properties, such as enhanced stability and oral bioavailability. nih.gov

The N-substituted glycine derivatives, in particular, have garnered significant attention. acs.orgnih.gov By introducing various substituents onto the nitrogen atom of the glycine molecule, medicinal chemists can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and electronic distribution. These modifications can, in turn, influence the molecule's biological activity, allowing for the fine-tuning of its interaction with specific biological targets like enzymes or receptors. acs.orgontosight.ai The diverse biological activities reported for glycine derivatives, including antioxidant, antimicrobial, anti-inflammatory, and anticancer effects, underscore their potential as a source of new therapeutic agents. irjmets.com

The Scientific Rationale for N 5 Chloro 2 Propoxybenzyl Glycine

The design of N-(5-chloro-2-propoxybenzyl)glycine is a prime example of rational drug design, where specific chemical moieties are combined to achieve a desired biological effect. The rationale for the synthesis and biological evaluation of this compound can be understood by dissecting its molecular structure:

The N-benzyl group: The incorporation of a benzyl (B1604629) group onto the nitrogen atom of glycine (B1666218) is a common strategy in medicinal chemistry to introduce a rigid aromatic ring that can participate in various binding interactions with a biological target, such as pi-stacking or hydrophobic interactions. The N-benzyl moiety is a key feature in a number of biologically active compounds. nih.gov

The 5-chloro substituent: The addition of a chlorine atom at the 5-position of the benzyl ring is intended to modify the electronic properties of the aromatic ring and increase the compound's lipophilicity. Halogen atoms like chlorine are often used to enhance binding affinity and to block metabolic pathways that might otherwise inactivate the drug. The presence of a chloro-substituent is a common feature in many synthetic compounds with potential pharmaceutical applications. ontosight.aiontosight.ai

The 2-propoxy substituent: The propoxy group at the 2-position of the benzyl ring serves to further modulate the lipophilicity and steric profile of the molecule. The position and size of such an alkoxy group can be critical for achieving the optimal fit within the binding pocket of a target protein.

The combination of these structural features in this compound suggests a hypothesis-driven approach to its design, aiming to create a molecule with specific properties to interact with a particular biological target.

The Preclinical Development Path for Novel Chemical Entities

Strategic Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, several logical disconnections can be proposed.

The most prominent disconnection is at the C-N bond of the glycine (B1666218) moiety, which simplifies the target molecule into two key synthons: a glycine synthon and a substituted benzyl (B1604629) synthon. This approach is common in the synthesis of N-substituted amino acids. amazonaws.comresearchgate.net This leads to two primary precursors: glycine (or a suitable ester derivative) and 5-chloro-2-propoxybenzyl halide (or aldehyde).

Further disconnection of the 5-chloro-2-propoxybenzyl fragment reveals two additional strategic bond cleavages:

The Ar-O ether bond: Disconnecting the propoxy group via an ether cleavage retrosynthetic step suggests a 5-chloro-2-hydroxybenzyl precursor and a propyl halide. This points towards a Williamson ether synthesis for its formation.

The Ar-Cl bond: Breaking the aromatic carbon-chlorine bond suggests a 2-propoxybenzyl precursor, which would undergo an electrophilic aromatic chlorination reaction.

Considering the directing effects of the substituents on the benzene (B151609) ring is crucial. The alkoxy group (-OR) is an ortho-, para-director, while the benzyl group is a weak ortho-, para-director. Therefore, the order of the chlorination and propoxylation steps significantly impacts the feasibility and regioselectivity of the synthesis. A plausible retrosynthetic pathway would prioritize the establishment of the substitution pattern on the benzene ring before coupling with glycine.

Table 1: Key Retrosynthetic Disconnections for this compound

| Disconnection (Bond) | Precursors (Synthons) | Corresponding Synthetic Reaction |

|---|---|---|

| Glycine N-C (Benzyl) | Glycine & 5-chloro-2-propoxybenzyl electrophile | N-Alkylation / Reductive Amination |

| Propoxy O-C (Aromatic) | 2-hydroxy-5-chlorobenzyl derivative & Propyl electrophile | Williamson Ether Synthesis |

Development and Optimization of Synthetic Routes for this compound

Based on the retrosynthetic analysis, a convergent synthesis strategy is generally employed. This involves preparing the substituted benzyl moiety first, followed by its coupling with the glycine unit.

The formation of the N-benzyl bond is a critical step. Two primary methods are widely used for the synthesis of N-substituted glycine derivatives. acs.orgnih.gov

Reductive Amination: This method involves the reaction of 5-chloro-2-propoxybenzaldehyde (B1275873) with glycine (or a glycine ester, such as glycine methyl ester) to form a Schiff base (imine) intermediate. The imine is then reduced in situ to the desired secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. This one-pot procedure is often efficient and avoids the handling of lachrymatory benzyl halides.

N-Alkylation: This classic Sₙ2 reaction involves the direct alkylation of glycine or a glycine ester with a reactive benzyl halide, such as 5-chloro-2-propoxybenzyl bromide or chloride. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, sodium bicarbonate) to neutralize the hydrohalic acid formed during the reaction. While straightforward, this method can sometimes lead to over-alkylation, yielding the tertiary amine. The use of a glycine ester followed by saponification is often preferred to improve solubility in organic solvents and minimize side reactions. The synthesis of N-benzoylglycine (hippuric acid) from glycine and benzoyl chloride is a well-known example of acylating glycine. youtube.comglobalconference.infoacs.org

The propoxy group is typically introduced via the Williamson ether synthesis. This reaction involves the deprotonation of a phenol (B47542) to form a more nucleophilic phenoxide, which then displaces a halide from an alkyl halide.

In a plausible synthetic sequence, commercially available 5-chloro-2-hydroxybenzaldehyde (or the corresponding alcohol) would be treated with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to generate the phenoxide. Subsequent reaction with a propyl halide, like 1-bromopropane (B46711) or 1-iodopropane, in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, affords the desired 2-propoxy derivative. ontosight.aiontosight.ai The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

The regioselective introduction of the chlorine atom at the C-5 position is governed by the directing effects of the substituents already present on the aromatic ring. If starting from a 2-propoxybenzyl derivative, the powerful ortho-, para-directing nature of the propoxy group would direct the incoming electrophile.

Electrophilic aromatic substitution is the standard method for this transformation. thieme-connect.de Common chlorinating agents include:

Chlorine gas (Cl₂) with a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). This method is highly effective but can be difficult to control and may lead to polychlorination.

N-Chlorosuccinimide (NCS): A milder and more selective source of electrophilic chlorine, often used with a protic acid or Lewis acid catalyst. It is a convenient and safer alternative to chlorine gas. organic-chemistry.org

Sulfuryl chloride (SO₂Cl₂): Another effective reagent for the chlorination of activated aromatic rings.

Starting with 2-hydroxybenzaldehyde, the powerful activating and directing effect of the hydroxyl group would lead to chlorination primarily at the para position (C-5), yielding 5-chloro-2-hydroxybenzaldehyde. This intermediate can then be propoxylated as described above. Alternatively, starting with 2-propoxybenzaldehyde, the propoxy group would also direct chlorination to the para position. organic-chemistry.org

Synthesis of this compound Analogs for Structure-Activity Relationship Studies

To explore the structure-activity relationships (SAR), medicinal chemists systematically synthesize analogs of a lead compound to understand how different structural modifications affect biological activity. acs.orgnih.govelsevierpure.com

For this compound, analog design would focus on modifying the substituents on the benzyl ring to probe the steric, electronic, and lipophilic requirements of its biological target. nih.gov The synthetic routes described above are amenable to the introduction of diverse functionalities.

Key modifications could include:

Varying the 5-position substituent: Replacing the chloro group with other halogens (F, Br, I) would modulate both size and electronic properties. Other groups like methyl (-CH₃), cyano (-CN), or trifluoromethyl (-CF₃) could also be introduced to explore the effects of electron-donating and electron-withdrawing groups.

Varying the 2-position alkoxy group: The length and branching of the alkoxy chain could be altered (e.g., ethoxy, isopropoxy, butoxy) to investigate the size of the binding pocket.

Introducing other substituents: Additional substituents could be placed at the 3, 4, or 6 positions of the benzyl ring, where synthetically accessible.

The synthesis of these analogs would typically follow similar pathways, starting from appropriately substituted phenols or benzaldehydes. Cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, could also be employed to introduce a wider variety of substituents onto the aromatic ring at various stages of the synthesis. acs.org

Table 2: Examples of Proposed Analogs for SAR Studies

| Analog Structure | R¹ (Position 2) | R² (Position 5) | Rationale for Synthesis |

|---|---|---|---|

| Analog 1 | -OCH₂CH₃ | -Cl | Explore effect of slightly smaller alkoxy chain |

| Analog 2 | -OCH(CH₃)₂ | -Cl | Investigate steric tolerance with a branched alkoxy chain |

| Analog 3 | -OCH₂CH₂CH₃ | -F | Study effect of a more electronegative halogen |

| Analog 4 | -OCH₂CH₂CH₃ | -Br | Study effect of a larger, less electronegative halogen |

| Analog 5 | -OCH₂CH₂CH₃ | -CH₃ | Evaluate impact of an electron-donating group |

These systematic modifications allow for the construction of a detailed SAR profile, guiding the design of more potent and selective compounds.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 5-chloro-2-propoxybenzaldehyde |

| 5-chloro-2-propoxybenzyl bromide |

| 5-chloro-2-propoxybenzyl chloride |

| Glycine |

| Glycine methyl ester |

| 5-chloro-2-hydroxybenzaldehyde |

| 1-bromopropane |

| 1-iodopropane |

| 2-propoxybenzaldehyde |

| 2-hydroxybenzaldehyde |

| N-benzoylglycine (Hippuric acid) |

| Benzoyl chloride |

| N-Chlorosuccinimide (NCS) |

| Sulfuryl chloride |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Potassium carbonate |

| Sodium bicarbonate |

| Sodium hydride |

| Dimethylformamide (DMF) |

| N-(5-fluoro-2-propoxybenzyl)glycine |

| N-(5-bromo-2-propoxybenzyl)glycine |

| N-(5-methyl-2-propoxybenzyl)glycine |

| N-(5-trifluoromethyl-2-propoxybenzyl)glycine |

| N-(5-chloro-2-ethoxybenzyl)glycine |

Modifications of the Alkyl Chain and Glycine Moiety

The structural versatility of this compound allows for a wide range of chemical modifications to either the N-benzyl group, the alkyl chain (propoxy group), or the glycine moiety. These modifications are instrumental in fine-tuning the molecule's physicochemical properties and biological activities.

Modifications of the Alkyl Chain:

The propoxy group at the 2-position of the benzyl ring can be varied to influence properties such as lipophilicity and steric bulk. Standard ether synthesis or cleavage reactions can be employed for these modifications. For instance, demethylation of a methoxy (B1213986) precursor is a common strategy to introduce an OH group, which can then be re-alkylated with different alkyl halides to generate a library of analogues with varying chain lengths or branching. The influence of alkyl chain length on the biological activity of related molecules has been noted, for example, in the antifungal properties of N-alkyl-β-D-glycosylamine derivatives, where varying the alkyl chain from 6 to 18 carbons significantly impacted their effect on mycelium growth nih.gov.

| Starting Material | Reagent | Resulting Moiety | Potential Impact |

| 5-chloro-2-hydroxybenzylamine | Propyl bromide | 2-propoxy | Original compound |

| 5-chloro-2-hydroxybenzylamine | Ethyl bromide | 2-ethoxy | Decreased lipophilicity |

| 5-chloro-2-hydroxybenzylamine | Isopropyl bromide | 2-isopropoxy | Increased steric bulk |

| This compound | BBr₃ | 2-hydroxy | Intermediate for further derivatization |

Modifications of the Glycine Moiety:

The glycine portion of the molecule offers several sites for derivatization, including the carboxylic acid and the secondary amine.

Esterification: The carboxylic acid can be converted to various esters (e.g., methyl, ethyl, or tert-butyl esters) by reacting this compound with the corresponding alcohol under acidic conditions. This modification primarily affects the compound's solubility and its ability to penetrate biological membranes. A general synthesis for N-benzyl glycine ethyl ester involves the reaction of benzyl chloride with glycine ethyl ester google.com.

Amidation: The carboxylic acid can also be coupled with a diverse range of amines to form amides, introducing a variety of functional groups.

N-Acylation and N-Alkylation: The secondary amine of the glycine moiety can be further functionalized. For example, N-acyl glycines are an important class of metabolites, and methods for their synthesis and derivatization are well-established nih.gov. Further alkylation on the nitrogen atom is also a possibility, leading to tertiary amines.

| Reaction Type | Reagent(s) | Resulting Functional Group |

| Esterification | Ethanol, H⁺ | Ethyl ester |

| Amidation | Ammonia, coupling agent | Primary amide |

| N-Acylation | Acetic anhydride | N-acetyl derivative |

| N-Alkylation | Methyl iodide | N-methyl derivative |

These modifications allow for the systematic exploration of the structure-activity relationship of this compound derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of growing importance to minimize environmental impact. While specific green synthesis protocols for this compound are not documented, general strategies for related N-substituted glycine derivatives can be applied.

A key principle of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent, and syntheses of N-substituted glycine derivatives have been successfully carried out in aqueous media. For example, a green synthesis of aliphatic N-substituted glycine derivatives involves the reaction of an alkylamine with chloroacetic acid in water acs.org. This approach avoids the use of volatile organic compounds (VOCs).

Another green chemistry principle is atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The synthesis of N-benzylglycine from glycine and benzaldehyde (B42025) via a reductive amination pathway demonstrates good atom economy, with water being the primary byproduct google.com.

The choice of reagents and catalysts also plays a crucial role in the greenness of a synthesis. The use of catalytic reduction with hydrogen over a recyclable palladium on carbon catalyst is a greener alternative to stoichiometric reducing agents like sodium borohydride google.com. Furthermore, avoiding the use of highly toxic reagents is a fundamental aspect of green chemistry. For instance, some older methods for preparing related compounds involved the use of highly toxic hydrogen cyanide, which modern green methods strive to replace google.com.

Potential Green Chemistry Approaches for this compound Synthesis:

| Green Chemistry Principle | Proposed Application |

| Use of Green Solvents | Performing the reductive amination of 5-chloro-2-propoxybenzaldehyde with glycine in water. |

| Atom Economy | Employing a direct coupling reaction that minimizes byproduct formation. |

| Use of Safer Reagents | Avoiding the use of hazardous alkylating agents and opting for catalytic routes. |

| Catalysis | Utilizing a recyclable heterogeneous catalyst for the reduction step. |

By integrating these principles, the synthesis of this compound and its derivatives can be designed to be more sustainable and environmentally friendly.

Preclinical Biological Activity of this compound Remains Undocumented in Publicly Available Research

Initial investigations into the preclinical biological activity profile of the chemical compound this compound have found no specific data within publicly accessible scientific literature. As a result, a detailed article on its in vitro biological screening and cellular pathway perturbation analysis cannot be compiled at this time.

Extensive searches were conducted to locate information pertaining to the following areas of study for this compound:

In Vitro Biological Screening and Primary Activity Identification: This includes cell-based assay development, high-throughput screening, specific enzyme inhibition studies, and receptor binding and modulation assays, with a particular interest in glycine receptors, G-protein coupled receptors (GPCRs), and ion channels.

Cellular Pathway Perturbation Analysis: This encompasses gene expression profiling in response to the compound and the modulation of protein phosphorylation and signaling cascades.

Despite these efforts, no research findings, data tables, or detailed experimental results for this compound were identified. The scientific community relies on published research to understand the biological effects of novel chemical entities. Without such documentation, any discussion of the compound's potential biological activities would be purely speculative.

Further research and publication in peer-reviewed journals are necessary to elucidate the preclinical pharmacological profile of this compound.

Cellular Pathway Perturbation Analysis by this compound

Investigation of Specific Cellular Responses (e.g., proliferation, migration, apoptosis)

There is currently no available scientific literature or data detailing the investigation of this compound's effects on specific cellular responses. Studies on its impact on cell proliferation, migration, and apoptosis have not been published in the accessible scientific domain.

Efficacy Evaluation of this compound in Relevant In Vitro Models

No published research could be located that evaluates the efficacy of this compound in any relevant in vitro models. As such, there is no data to present regarding its potential therapeutic or biological effects in a laboratory setting.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 5 Chloro 2 Propoxybenzyl Glycine Analogs

Correlative Analysis of Structural Features and Biological Activity

The biological activity of N-(5-chloro-2-propoxybenzyl)glycine analogs is profoundly influenced by the nature and position of substituents on the aromatic ring, the length and branching of the propoxy chain, and the integrity of the glycine (B1666218) moiety.

Impact of Aromatic Substituent Position and Electronic Nature

The substitution pattern on the benzyl (B1604629) ring is a critical determinant of biological activity. The presence of a chlorine atom at the 5-position and a propoxy group at the 2-position of the benzyl ring in the parent compound, this compound, establishes a specific electronic and steric profile that dictates its interaction with biological targets.

In studies of related N-benzyl derivatives, it has been observed that the nature and position of aromatic substituents play a pivotal role in determining biological efficacy. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the phenyl ring led to significant variations in inhibitory potency against certain enzymes. While direct data for this compound is limited, these findings suggest that a systematic exploration of different substituents on the benzyl ring would be a fruitful strategy to optimize activity.

Table 1: Illustrative Impact of Aromatic Substituent Modifications on Biological Activity of N-(2-propoxybenzyl)glycine Analogs

| R1 (Position 5) | R2 (Position 2) | Relative Biological Activity (Hypothetical) |

| Cl | OCH2CH2CH3 | Baseline |

| F | OCH2CH2CH3 | Potentially similar or slightly altered |

| Br | OCH2CH2CH3 | Potentially increased due to size and lipophilicity |

| NO2 | OCH2CH2CH3 | Potentially decreased due to strong electron withdrawal |

| CH3 | OCH2CH2CH3 | Potentially altered based on steric and electronic changes |

| Cl | OCH3 | Activity may vary based on alkyl chain length |

Influence of Alkyl Chain Length and Branching on Biological Effects

The 2-propoxy group is another key feature of the this compound scaffold that can be systematically modified to probe its influence on biological activity. The length and branching of this alkyl chain can affect the compound's lipophilicity, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its ability to fit into hydrophobic pockets of a target protein.

Studies on other classes of compounds have consistently shown that varying the alkyl chain length can have a dramatic impact on biological effects. For instance, in a series of N-alkylmorpholine derivatives, antibacterial activity was found to be highest for compounds with alkyl chains of a specific length (n-dodecyl to n-hexadecyl). This suggests that an optimal chain length exists for productive interaction with the biological target. Similarly, for this compound analogs, extending or shortening the propoxy chain, or introducing branching (e.g., an isopropoxy group), would likely modulate biological activity by altering the steric bulk and hydrophobic interactions.

Table 2: Hypothetical Influence of Alkyl Chain Variation at the 2-Position on the Biological Activity of N-(5-chlorobenzyl)glycine Analogs

| Alkoxy Group (at Position 2) | Relative Biological Activity (Hypothetical) |

| Methoxy (B1213986) (-OCH3) | May show reduced activity due to smaller size |

| Ethoxy (-OCH2CH3) | Activity may be intermediate |

| Propoxy (-OCH2CH2CH3) | Baseline activity |

| Butoxy (-OCH2CH2CH2CH3) | Activity may increase or decrease depending on pocket size |

| Isopropoxy (-OCH(CH3)2) | Activity may be altered due to branching and steric hindrance |

Role of the Glycine Scaffolding in Target Interaction

The glycine moiety serves as a crucial scaffold, providing a carboxylic acid and a secondary amine group that can participate in key interactions with biological targets, such as hydrogen bonding and ionic interactions. Glycine and its derivatives are known to interact with a variety of receptors and transporters in the central nervous system. The structural integrity of this glycine portion is therefore likely essential for the biological activity of this compound.

The acidic nature of the carboxylic acid and the basicity of the nitrogen atom in the glycine scaffold are critical for forming electrostatic interactions with complementary residues in a receptor's binding site. Any modification that alters these properties, such as esterification of the carboxyl group or substitution on the nitrogen atom with bulky groups, would be expected to have a significant impact on biological activity. The glycine backbone provides a specific spatial arrangement of these functional groups, and its conformational flexibility allows it to adopt an optimal orientation for binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A hypothetical QSAR model for this compound analogs might take the form of an equation that correlates biological activity with descriptors such as:

Electronic Parameters (e.g., Hammett constants, pKa): The electronic nature of the substituents on the benzyl ring, particularly the electron-withdrawing chlorine atom, will influence the electronic distribution within the molecule and its ability to engage in electrostatic interactions.

Steric Descriptors (e.g., molar refractivity, Taft steric parameters): The size and shape of the molecule, influenced by the propoxy chain and the substitution pattern on the aromatic ring, are critical for a proper fit within the binding site of a biological target.

A general QSAR equation could be expressed as:

Biological Activity = f(Lipophilicity) + f(Electronics) + f(Sterics)

By synthesizing a series of analogs with systematic variations in these properties and measuring their biological activity, a predictive QSAR model could be developed. This model would be invaluable for guiding the design of new analogs with enhanced potency and selectivity.

Conformational Analysis and Stereochemical Impact on Activity

The three-dimensional conformation of this compound is a critical factor in its interaction with a biological target. The molecule possesses several rotatable bonds, including those in the propoxy chain and the bond connecting the benzyl group to the glycine nitrogen. These allow the molecule to adopt various conformations in solution.

Conformational analysis, through computational methods such as molecular mechanics and quantum mechanics, can help identify the low-energy conformations that are most likely to be biologically active. The relative orientation of the substituted benzyl ring and the glycine moiety is of particular importance. Studies on other flexible molecules have shown that only a specific subset of accessible conformations is responsible for binding to a receptor.

Furthermore, if a chiral center is introduced into the molecule, for example by branching in the propoxy chain or substitution on the alpha-carbon of the glycine, the stereochemistry will likely have a profound

Molecular Mechanism of Action Elucidation for N 5 Chloro 2 Propoxybenzyl Glycine

Identification and Validation of Primary Biological Targets

The initial step in understanding a compound's mechanism of action is to identify its molecular binding partners within a biological system.

Affinity Proteomics and Target Deconvolution Strategies

Affinity proteomics is a powerful approach to isolate and identify the specific proteins that a small molecule interacts with. Techniques such as affinity purification coupled with mass spectrometry (AP-MS) would involve immobilizing N-(5-chloro-2-propoxybenzyl)glycine on a solid support and using it as "bait" to capture its binding partners from cell lysates.

Another advanced strategy is chemical proteomics, which includes methods like photoaffinity labeling and the cellular thermal shift assay (CETSA). nih.gov Photoaffinity labeling would involve chemically modifying the compound with a photoreactive group to covalently crosslink it to its target upon UV irradiation, allowing for subsequent identification. nih.gov CETSA, on the other hand, relies on the principle that a compound binding to a protein can alter its thermal stability. nih.gov

Genetic Perturbation Studies for Target Confirmation

Once potential targets are identified, their biological relevance to the compound's effects would be confirmed using genetic perturbation techniques. This could involve using technologies like CRISPR-Cas9 to knock out the gene encoding the putative target protein. If the cells lacking the target protein no longer respond to this compound, it provides strong evidence that the protein is indeed the relevant biological target.

Detailed Characterization of Compound-Target Interactions

Following target identification, the next phase involves a detailed biophysical and biochemical characterization of the interaction.

Ligand Binding Kinetics and Thermodynamics

Understanding the kinetics (the rates of association and dissociation) and thermodynamics (the energy changes upon binding) of the compound-target interaction is fundamental. nih.gov Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) would be employed to measure these parameters.

Table 1: Hypothetical Ligand Binding Kinetic and Thermodynamic Parameters

| Parameter | Description | Hypothetical Value |

| K_D | Equilibrium Dissociation Constant | |

| k_on | Association Rate Constant | |

| k_off | Dissociation Rate Constant | |

| ΔH | Enthalpy Change | |

| ΔS | Entropy Change | |

| ΔG | Gibbs Free Energy Change |

This table is for illustrative purposes only, as no experimental data for this compound is available.

Allosteric vs. Orthosteric Binding Mechanisms

A critical aspect of characterizing the interaction is to determine whether the compound binds to the primary, "orthosteric" site of the target (the same site as the endogenous ligand or substrate) or to a secondary, "allosteric" site. nih.gov Orthosteric inhibitors directly compete with the natural ligand, while allosteric modulators bind elsewhere and induce a conformational change that alters the protein's activity. nih.govnih.gov This can be investigated through competitive binding assays and structural biology techniques like X-ray crystallography or cryo-electron microscopy.

Downstream Signaling Pathway Interrogation

The final step in elucidating the molecular mechanism is to understand how the interaction between this compound and its target affects cellular signaling cascades. This would involve a variety of molecular biology techniques, such as Western blotting, reporter gene assays, and transcriptomic or proteomic profiling, to map the changes in cellular signaling pathways following compound treatment.

Electrophysiological Characterization of Ion Channel Modulation

Currently, there is a notable absence of publicly available scientific literature detailing the electrophysiological characterization of this compound and its specific modulatory effects on ion channels. While the foundational structure of this compound includes a glycine (B1666218) moiety, which is a key neurotransmitter known to interact with specific ion channels, no direct research findings, such as electrophysiological recordings or detailed patch-clamp studies, have been published for this particular derivative.

Glycine itself is a primary inhibitory neurotransmitter in the spinal cord and brainstem, where it activates glycine receptors (GlyRs), which are ligand-gated chloride ion channels. nih.govdrugbank.com The activation of these channels leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. nih.gov The modulation of these glycine receptors is a complex process involving various molecules. For instance, G-protein βγ subunits have been shown to enhance the amplitude of glycine-activated chloride currents, thereby increasing the open probability of the GlyR ion channel. nih.gov

Furthermore, the glycine binding site on the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate (B1630785) receptor, is another crucial point of modulation within the central nervous system. Glycine acts as a co-agonist at the NMDA receptor, and its binding is essential for the receptor's activation by glutamate. drugbank.comnih.gov The modulation of NMDA receptor activity is critical for synaptic plasticity, learning, and memory.

However, the substitution on the benzyl (B1604629) ring and the propoxy group in this compound introduce significant structural changes compared to the simple amino acid glycine. These modifications would be expected to alter its affinity, efficacy, and selectivity for various ion channels, including but not limited to glycine receptors and NMDA receptors. Without empirical data from electrophysiological studies, any potential ion channel modulation by this compound remains speculative.

Detailed research, including voltage-clamp and patch-clamp experiments on various cell types expressing relevant ion channels, would be necessary to elucidate the molecular mechanism of action of this compound. Such studies would provide crucial data on its potential as an agonist, antagonist, or allosteric modulator of specific ion channels and would be the first step in understanding its pharmacological profile.

Computational Chemistry and Molecular Modeling of N 5 Chloro 2 Propoxybenzyl Glycine and Its Analogs

In Silico Screening and Virtual Ligand Design

In silico screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast chemical libraries to identify promising lead compounds. In the context of N-(5-chloro-2-propoxybenzyl)glycine, this process would begin with the parent molecule as a template to search for structurally similar or functionally equivalent compounds.

Virtual screening campaigns can be executed against large databases like ZINC, Asinex, or MiniMaybridge. nih.gov The screening can be based on ligand similarity (ligand-based virtual screening) or by docking a library of compounds into the binding site of a known biological target (structure-based virtual screening). For instance, if this compound is a known inhibitor of a particular enzyme, its structure can be used as a query to find other compounds in a database with a high degree of similarity, which are then prioritized for further investigation.

Following the initial screening, virtual ligand design involves the rational modification of the this compound scaffold to improve desired properties. This process involves:

Scaffold Hopping: Replacing the core structure while maintaining the spatial arrangement of key interacting functional groups.

Fragment-Based Growth: Adding new chemical moieties to the core structure to explore additional interactions within the target's binding pocket.

Bioisosteric Replacement: Swapping functional groups with others that have similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic profiles.

For this compound, analogs could be designed by modifying the substitution pattern on the phenyl ring, altering the length or branching of the propoxy group, or replacing the glycine (B1666218) moiety with other amino acids.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jppres.com This technique is crucial for elucidating the binding mode of this compound and its analogs with a specific biological target, such as an enzyme or receptor. The process involves placing the ligand in the active site of the target protein and evaluating the binding affinity using a scoring function. A lower docking score typically indicates a more favorable binding interaction. jppres.com

For example, if the target were a hypothetical protein kinase, docking simulations would predict how the molecule fits into the ATP-binding pocket. The analysis would focus on key interactions, such as:

Hydrogen Bonds: Formed between the glycine's carboxyl and amine groups and polar residues in the active site.

Hydrophobic Interactions: Involving the propoxy group and the chloro-substituted phenyl ring with nonpolar residues.

Aromatic Interactions: Pi-stacking between the phenyl ring of the ligand and aromatic residues like tyrosine or phenylalanine in the target.

The results of such a simulation for a series of hypothetical analogs could be summarized as shown in Table 1.

Table 1: Hypothetical Molecular Docking Results of this compound Analogs against a Target Protein

| Compound ID | Modification | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Lead-01 | This compound | -8.5 | Asp145, Lys72, Leu24 | 2 |

| Analog-A | 2-ethoxy substitution | -8.2 | Asp145, Lys72, Leu24 | 2 |

| Analog-B | 4-fluoro substitution on phenyl | -8.8 | Asp145, Lys72, Phe146 | 2 |

| Analog-C | Glycine replaced with Alanine | -7.9 | Asp145, Leu24 | 1 |

Molecular Dynamics Simulations to Investigate Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time. nih.govrsc.orgresearchgate.net An MD simulation would be performed on the docked complex of this compound and its target, solvated in a water box with appropriate ions to mimic physiological conditions. Force fields like CHARMM or AMBER would be used to describe the atomic interactions. nih.govresearchgate.net

The primary goals of MD simulations in this context are:

To assess the stability of the ligand's binding pose obtained from docking.

To observe conformational changes in both the ligand and the protein upon binding.

To analyze the network of interactions (e.g., hydrogen bonds, water bridges) that stabilize the complex.

Key metrics derived from MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the system, and the Root Mean Square Fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. A stable binding is often characterized by a low and converged RMSD value for the ligand throughout the simulation.

Table 2: Illustrative Molecular Dynamics Simulation Stability Metrics

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Average Protein Backbone RMSD (Å) | Persistent Hydrogen Bonds |

| Target + Lead-01 | 100 | 1.2 ± 0.3 | 2.1 ± 0.4 | Asp145, Lys72 |

| Target + Analog-B | 100 | 1.1 ± 0.2 | 2.0 ± 0.5 | Asp145, Phe146 |

Pharmacophore Modeling for Rational Drug Design

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. nih.gov Pharmacophore models are essential for both virtual screening and the rational design of new molecules. nih.govnih.gov

A pharmacophore model for this compound and its analogs could be generated using two main approaches:

Ligand-Based Modeling: If a set of active analogs is known, their common chemical features are aligned and abstracted to create a pharmacophore model. This is done when the 3D structure of the target is unavailable. nih.gov

Structure-Based Modeling: If the 3D structure of the ligand-target complex is known (from docking or crystallography), the key interaction points in the active site can be directly mapped to generate a pharmacophore.

For this compound, a hypothetical pharmacophore model would likely include the features listed in Table 3. This model can then be used as a 3D query to screen databases for new scaffolds that match the required features, or to guide the modification of the existing scaffold to better fit the model.

Table 3: Hypothetical Pharmacophore Features for this compound

| Feature Type | Description | Corresponding Moiety |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond | Carboxyl oxygen |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond | Amine hydrogen |

| Aromatic Ring (AR) | Aromatic center for pi-stacking | Chlorinated phenyl ring |

| Hydrophobic (H) | Nonpolar region for hydrophobic interactions | Propoxy group |

| Negative Ionizable (NI) | A group that can be negatively charged | Carboxylate group |

Binding Energy Calculations and Ligand Efficiency Metrics

To quantitatively rank analogs, it is crucial to calculate their binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used post-processing techniques on MD simulation trajectories to estimate the binding free energy (ΔG_bind) of a ligand to its receptor. These calculations provide a more accurate estimation than docking scores alone by considering solvation effects and entropic contributions.

In addition to absolute binding energy, ligand efficiency (LE) metrics are vital for lead optimization. These metrics normalize binding affinity by the size of the molecule, helping to identify compounds that have a good balance of potency and molecular properties. Key metrics include:

Ligand Efficiency (LE): ΔG_bind / N, where N is the number of non-hydrogen atoms. It measures the average binding energy per atom.

Lipophilic Ligand Efficiency (LLE): pIC50 - logP, where pIC50 is the negative logarithm of the half-maximal inhibitory concentration and logP is the measure of lipophilicity. It helps in designing potent compounds with acceptable physicochemical properties.

An analysis combining these metrics allows for a robust comparison of different chemical series and guides the selection of the most promising candidates for further development.

Table 4: Example Binding Energy and Ligand Efficiency Data for Hypothetical Analogs

| Compound ID | ΔG_bind (MM/PBSA) (kcal/mol) | Number of Heavy Atoms | Ligand Efficiency (LE) |

| Lead-01 | -35.2 | 19 | 1.85 |

| Analog-A | -33.8 | 18 | 1.88 |

| Analog-B | -38.1 | 19 | 2.01 |

| Analog-C | -29.5 | 20 | 1.48 |

Concluding Perspectives and Future Research Trajectories

Synthesis of Current Academic Understanding of N-(5-chloro-2-propoxybenzyl)glycine

Unresolved Research Questions and Knowledge Gaps

Given the absence of any foundational research, the knowledge gaps concerning this compound are all-encompassing. Fundamental properties such as its physical and chemical characteristics, biological activity, mechanism of action, and potential therapeutic applications remain entirely unknown.

Future Directions in the Academic Exploration of this compound and Related Glycine (B1666218) Derivatives

While it is impossible to propose specific future research for a compound that has not been studied, a hypothetical research trajectory could be outlined based on the investigation of related N-benzylglycine analogs.

Should initial in vitro studies on hypothetical targets reveal any biological activity for this compound, the subsequent step would involve the use of in vivo models. The choice of model would depend entirely on the nature of the observed activity. For instance, if the compound were to show antimicrobial properties, as has been noted for some N-benzyl derivatives, appropriate infection models would be employed. researchgate.netmdpi.com

The exploration of therapeutic applications is contingent on first elucidating a mechanism of action. For related glycine derivatives, a wide range of biological activities has been explored, including their role as glycine receptor modulators or as intermediates in the synthesis of more complex bioactive molecules. nih.gov Without any initial data, the therapeutic potential of this compound remains purely speculative.

If the compound were found to have a significant biological effect, integrated omics approaches (such as proteomics, metabolomics, and transcriptomics) would be valuable tools to understand its broader impact on a biological system. These techniques could help in identifying the molecular pathways modulated by the compound and in discovering potential off-target effects.

Q & A

Q. Q1. What synthetic methodologies are optimal for producing high-purity N-(5-chloro-2-propoxybenzyl)glycine?

Methodological Answer : Synthesis typically involves:

- Step 1 : Alkylation of 5-chloro-2-propoxybenzyl chloride with glycine ethyl ester under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to form the ester intermediate.

- Step 2 : Hydrolysis of the ester using NaOH (1M, reflux) to yield the free glycine derivative.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to achieve >95% purity .

Critical Parameters : - Temperature control during alkylation to minimize side reactions (e.g., elimination).

- pH adjustment during hydrolysis to avoid decomposition of the chloro-substituted aromatic ring.

Q. Q2. How can structural confirmation of this compound be reliably performed?

Methodological Answer : Use a combination of spectroscopic techniques:

- NMR :

- ¹H NMR : Look for characteristic signals:

- Aromatic protons (δ 6.8–7.2 ppm, doublet for chloro-substituted ring).

- Propoxy OCH₂CH₂CH₃ (δ 1.0–1.5 ppm for CH₃, δ 3.4–3.8 ppm for OCH₂).

- ¹³C NMR : Confirm glycine backbone (C=O at ~170 ppm) and aromatic carbons.

- IR Spectroscopy : Stretch bands for C=O (~1650 cm⁻¹) and NH (~3300 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₂H₁₅ClN₂O₃, [M+H]⁺ calc. 277.0743).

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., propoxy vs. ethoxy substituents) influence the compound’s biological activity?

Methodological Answer :

- Comparative SAR Study :

- Synthesize analogs (e.g., ethoxy, butoxy) and evaluate binding affinity to target receptors (e.g., GPCRs) via radioligand assays.

- Use molecular docking (e.g., AutoDock Vina) to model interactions between the propoxy group and hydrophobic binding pockets.

- Data Interpretation :

- Increased alkyl chain length (propoxy vs. ethoxy) may enhance lipophilicity (logP), affecting membrane permeability. Validate via Caco-2 cell monolayer assays .

Key Metrics :

- Increased alkyl chain length (propoxy vs. ethoxy) may enhance lipophilicity (logP), affecting membrane permeability. Validate via Caco-2 cell monolayer assays .

- IC₅₀ values from enzyme inhibition assays.

- Computational binding energy scores (ΔG, kcal/mol).

Q. Q4. What experimental strategies address discrepancies between in vitro and in vivo efficacy data for this compound?

Methodological Answer :

- In Vitro–In Vivo Correlation (IVIVC) :

- Metabolic Stability : Assess hepatic clearance using rat liver microsomes. Compare with in vivo plasma half-life (rodent PK studies).

- Protein Binding : Measure free fraction via equilibrium dialysis; correct IC₅₀ values for unbound drug concentration.

- Advanced Models :

Q. Q5. How can researchers optimize reaction conditions to scale up synthesis without compromising yield?

Methodological Answer :

- DoE (Design of Experiments) Approach :

- Vary factors: solvent polarity (DMF vs. THF), catalyst loading (e.g., Pd/C for hydrogenation), and temperature.

- Use response surface methodology (RSM) to identify optimal conditions.

- Process Analytical Technology (PAT) :

- Implement in-line FTIR to monitor reaction progression and detect intermediates.

- Utilize continuous flow reactors to enhance mixing and heat transfer for exothermic steps .

Q. Q6. What analytical techniques are suitable for detecting trace impurities in this compound batches?

Methodological Answer :

Q. Q7. How can computational modeling predict the compound’s metabolic pathways?

Methodological Answer :

- In Silico Tools :

- Use software like MetaSite or GLORYx to predict Phase I/II metabolism (e.g., hydroxylation, glucuronidation).

- Validate predictions with in vitro assays (human hepatocytes or recombinant CYP450 enzymes).

- Key Outputs :

- Major metabolites (e.g., oxidation at the benzyl position).

- Potential reactive intermediates (e.g., epoxides) for toxicity screening .

Note : For reproducibility, ensure all protocols are documented with explicit parameters (e.g., solvent ratios, instrument settings). Cross-validate findings using orthogonal methods (e.g., NMR + HRMS for structure elucidation). Avoid reliance on non-peer-reviewed sources (e.g., vendor websites).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.